N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
CAS No.: 1021255-18-4
Cat. No.: VC11950593
Molecular Formula: C19H22N4OS
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021255-18-4 |
|---|---|
| Molecular Formula | C19H22N4OS |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | N-(3-methylbutyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C19H22N4OS/c1-14(2)8-9-20-18(24)13-25-19-17-12-16(15-6-4-3-5-7-15)22-23(17)11-10-21-19/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,20,24) |
| Standard InChI Key | FJHMVDRRKCTYJZ-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)CCNC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=CC=C3 |
Introduction
Structural Components
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Pyrazolo[1,5-a]pyrazine Ring System: This heterocyclic system is known for its presence in various biologically active compounds. The pyrazolo[1,5-a]pyrazine core is similar to that found in 2-phenylpyrazolo[1,5-a]pyrazine, which is a component of more extensively studied compounds like N-[(3-Methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide .
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Sulfanyl Group: The sulfanyl group (-S-) is a common linker in organic chemistry, often used to connect different parts of a molecule. Its presence can affect the compound's reactivity and biological activity.
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Acetamide Moiety: Acetamide groups are frequently found in pharmaceuticals and are known for their stability and ability to participate in hydrogen bonding, which can influence a compound's solubility and bioavailability.
Potential Applications
While specific data on N-(3-methylbutyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is scarce, compounds with similar structural elements have been explored for various biological activities:
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Anti-inflammatory Activity: Compounds containing pyrazolo and pyrazinyl rings have been investigated for their anti-inflammatory properties, often targeting enzymes like 5-lipoxygenase (5-LOX) .
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Antimalarial Activity: Pyrazolo[1,5-a]pyridine derivatives have shown promise as antimalarial agents, highlighting the potential of similar heterocyclic systems in drug discovery .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazolo[1,5-a]pyrazine core and the introduction of the sulfanyl and acetamide groups. Characterization methods like NMR and LC-MS are crucial for confirming the structure and purity of the final product .
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-[(3-Methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide | C22H20N4O2S | 404.5 g/mol | Anti-inflammatory, potential biological activities |
| 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine | C14H12N2 | 208.26 g/mol | Antimalarial drug discovery |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory, 5-LOX inhibition |
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